In Vivo Antifungal Efficacy of Liriodenine vs. Inactive Oxoglaucine in Disseminated Candidiasis
Liriodenine demonstrates significant in vivo efficacy against systemic fungal infection, whereas the closely related oxoaporphine analog, oxoglaucine methiodide, is inactive. This highlights a critical functional divergence within the same structural class [1]. In a mouse model of disseminated candidiasis, intravenous administration of liriodenine resulted in a significant reduction in the number of colony-forming units (CFU) recovered from kidney tissue. In contrast, treatment with oxoglaucine methiodide produced no significant response compared to the vehicle-treated control group.
| Evidence Dimension | In vivo antifungal efficacy (CFU reduction) |
|---|---|
| Target Compound Data | Significant reduction in CFU recovered from kidney tissue |
| Comparator Or Baseline | Oxoglaucine methiodide: No significant reduction in CFU |
| Quantified Difference | Significant vs. Not significant |
| Conditions | Mouse model of disseminated candidiasis; intravenous administration 7 hours post-infection. |
Why This Matters
This in vivo comparison is crucial for researchers developing antifungal therapies, as it directly demonstrates that even minor structural variations among oxoaporphines can abolish therapeutic potential in a relevant disease model.
- [1] Clark, A. M., Watson, E. S., Ashfaq, M. K., & Hufford, C. D. (1987). In vivo efficacy of antifungal oxoaporphine alkaloids in experimental disseminated candidiasis. Pharmaceutical Research, 4(6), 495-498. View Source
